molecular formula C9H10N8 B14934724 N-[2-(1H-imidazol-4-yl)ethyl]tetraazolo[1,5-b]pyridazin-6-amine

N-[2-(1H-imidazol-4-yl)ethyl]tetraazolo[1,5-b]pyridazin-6-amine

Cat. No.: B14934724
M. Wt: 230.23 g/mol
InChI Key: TZQSCKLHECMUKK-UHFFFAOYSA-N
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Description

N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE is a complex organic compound that features both an imidazole ring and a tetraazolo[1,5-b]pyridazine moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the tetraazolo[1,5-b]pyridazine is a fused bicyclic system with multiple nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE typically involves multiple steps, starting with the preparation of the imidazole and tetraazolo[1,5-b]pyridazine precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the imidazole and tetraazolo[1,5-b]pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the tetraazolo[1,5-b]pyridazine moiety can interact with nucleic acids and proteins, affecting various biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-N-[1,2,3,4]TETRAAZOLO[1,5-B]PYRIDAZIN-6-YLAMINE is unique due to the combination of the imidazole and tetraazolo[1,5-b]pyridazine moieties, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C9H10N8

Molecular Weight

230.23 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine

InChI

InChI=1S/C9H10N8/c1-2-9-13-15-16-17(9)14-8(1)11-4-3-7-5-10-6-12-7/h1-2,5-6H,3-4H2,(H,10,12)(H,11,14)

InChI Key

TZQSCKLHECMUKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=NN2N=C1NCCC3=CN=CN3

Origin of Product

United States

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